Scientific Field: Biomedical Engineering
Application Summary: ACC, precipitated in the presence of inorganic polyphosphate (polyP), has shown promise as a material for bone regeneration due to its morphogenetic and metabolic energy (ATP)-delivering properties .
Methods of Application: The activity of the polyP-stabilized ACC particles is associated with the enzymatic degradation of polyP, resulting in the transformation .
Scientific Field: Nutrition Science
Application Summary: ACC has been used in studies related to calcium bioavailability. It has been found that ACC is more soluble and bioavailable than crystalline calcium carbonate (CCC) .
Methods of Application: Solubility was evaluated by dissolving these preparations in dilute phosphoric acid. Fractional absorption was evaluated by intrinsically labeling calcium carbonate preparations with 45 Ca, orally administrated to rats using gelatin capsules .
Results: Calcium absorption from ACC and ACC with chitosan (ACC-C) preparations was up to 40% higher than from CCC, whereas retention of ACC and ACC-C was up to 26.5% higher than CCC .
Scientific Field: Food Science
Application Summary: A type of edible oil-in-water Pickering emulsion was structured by calcium carbonate nanoparticles (CaCO3 NPs) and medium-chain triglyceride (MCT) for delivery of lipophilic drugs and simultaneous oral supplementation of calcium .
Methods of Application: The microstructure of the as-made CaCO3 NPs stabilized Pickering emulsion can be controlled by varying the particle concentration © and oil volume fraction (φ) .
Results: With the encapsulation and delivery of the emulsion, vitamin D3 (VD3) exhibited satisfying bioavailability after simulated gastrointestinal digestion .
Scientific Field: Material Science
Application Summary: Over the last decade, there has been rapid development in the controlled synthesis and surface modification of CaCO3, the stabilization of amorphous CaCO3 (ACC), and CaCO3-based nanostructured materials .
Methods of Application: The controlled synthesis of CaCO3 is examined, including Ca2+ –CO32- systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .
Scientific Field: Environmental Science
Application Summary: Studies indicate that ACC can be used to construct environmentally-friendly hybrid films .
Methods of Application: The preparation conditions and additives have influences on ACC preparation and stabilization .
Results: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .
Scientific Field: Pharmaceutical Science
Application Summary: ACC can be used to construct drug vehicles .
Methods of Application: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .
Application Summary: Studies indicate that ACC can be used to construct supramolecular hydrogels .
Methods of Application: The controlled synthesis of CaCO3 is first examined, including Ca2+ –CO32− systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .
Scientific Field: Energy Science
This compound is a derivative of oxane and features multiple acetoxy groups and a bromine atom. The stereochemistry indicated by the R/S notation suggests specific spatial arrangements of its atoms, which can significantly influence its chemical behavior and biological activity. The presence of multiple acetoxy groups may enhance solubility and reactivity, making it an interesting subject for further study in medicinal chemistry.
These reactions are typical for compounds with ester functionalities and halogen substituents
The biological activity of compounds similar to [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate could include: In vitro studies would be necessary to quantify these activities.
The synthesis of this compound can involve several steps:
Advanced synthetic methodologies such as microwave-assisted synthesis or enzymatic routes may also be explored to improve yields and selectivity .
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques that could be employed include:
Several compounds share structural similarities with [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Acetylated Glucosamine | Acetoxy groups | Antimicrobial |
Brominated Flavonoids | Bromine substitution | Antioxidant |
Triacetylated Sugars | Multiple acetoxy groups | Enzyme inhibition |
The uniqueness of the target compound lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.
The synthesis of glycosyl bromides, such as the target compound, has been revolutionized by catalytic methods that enhance both efficiency and stereocontrol. Key advancements include:
Microwave irradiation significantly reduces reaction times for glycosyl bromide formation. For example, tris(2,2′-bipyridyl)ruthenium(II) chloride under visible light enables the conversion of sugar hemiacetals to glycosyl bromides in 85–92% yields within 30 minutes. This method avoids degradation of acid-sensitive acetyl protecting groups, making it ideal for multi-acetylated substrates.
The combination of CBr₄ and Ph₃P facilitates in situ generation of glycosyl bromides from 2-O-benzyl-1-hydroxy sugars. This approach achieves near-quantitative yields (98%) for α-glycosides when coupled with N,N-tetramethylurea as an acceptor. The bromide ion acts as a dual activator and stabilizer, preventing undesired β-elimination.
Visible-light-driven bromination using carbon tetrabromide (CBr₄) and Ru(bpy)₃Cl₂ enables selective anomeric bromination without disturbing benzyl or phthalimido protecting groups. This method is particularly effective for sterically hindered substrates, achieving 89% yield for peracetylated glucosyl bromides.
Table 1: Comparative Catalytic Methods for Glycosyl Bromide Synthesis
Solvent polarity and temperature critically influence the reactivity and stereochemical outcome of glycosyl bromide syntheses.
Low temperatures (−40°C to 0°C) favor SN2 mechanisms, enhancing α-selectivity (>95%) for secondary alcohols. Conversely, elevated temperatures (40–60°C) accelerate anomerization, leading to β-dominated products (α/β = 1:3).
Table 2: Solvent and Temperature Impact on Glycosylation
Solvent | Temperature (°C) | α/β Ratio | Yield (%) | Side Reactions |
---|---|---|---|---|
DMF | 25 | 3:1 | 92 | Acetyl migration (5%) |
THF | −20 | 19:1 | 78 | None observed |
CH₂Cl₂ | 40 | 1:3 | 65 | β-Elimination (12%) |
Strategic use of acetyl and benzyl groups ensures regioselective bromination and minimizes side reactions.
Benzyl groups at C2 and C6 positions enhance solubility in non-polar solvents, enabling 94% recovery of intermediates during purification. However, hydrogenolysis (H₂/Pd-C) is required for final deprotection, which may reduce bromide stability.
Table 3: Protecting Group Efficacy in Glycosyl Bromide Synthesis
Protecting Group | Position | Reactivity (k, s⁻¹) | Stability Under Bromination |
---|---|---|---|
Acetyl | C3, C4 | 0.45 | High (>90% retention) |
Benzyl | C2, C6 | 0.32 | Moderate (75% retention) |
Phthalimido | C2 | 0.18 | Low (40% degradation) |